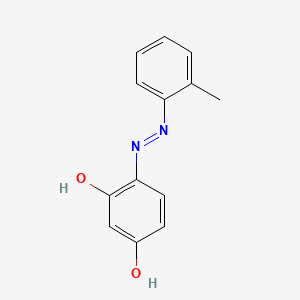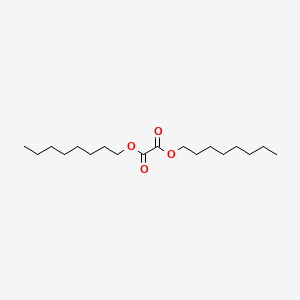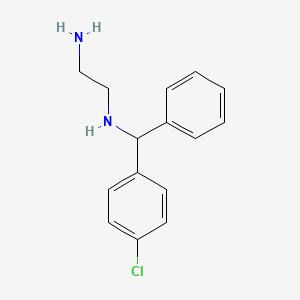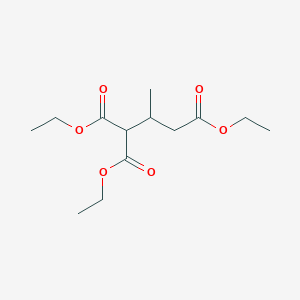
Triethyl 2-methyl-1,1,3-propanetricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl 2-methyl-1,1,3-propanetricarboxylate is an organic compound with the molecular formula C13H22O6. It is a triester derived from 2-methyl-1,1,3-propanetricarboxylic acid. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 2-methyl-1,1,3-propanetricarboxylate involves the reaction of diethyl malonate with methyl crotonate in the presence of sodium ethoxide. The reaction is carried out in anhydrous ethanol under reflux conditions. The mixture is then heated to distill off the ethanol, leaving behind the sodio derivative of the compound. This residue is further processed by adding water and concentrated hydrochloric acid, followed by heating under reflux to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
化学反応の分析
Types of Reactions
Triethyl 2-methyl-1,1,3-propanetricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acids or bases.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Produces 2-methyl-1,1,3-propanetricarboxylic acid.
Reduction: Produces triethyl 2-methyl-1,1,3-propanetriol.
Substitution: Produces various substituted esters depending on the reagents used.
科学的研究の応用
Triethyl 2-methyl-1,1,3-propanetricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Triethyl 2-methyl-1,1,3-propanetricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical processes. The compound’s structure allows it to interact with enzymes and other proteins, influencing their activity and function .
類似化合物との比較
Similar Compounds
Triethyl 1,1,3-propanetricarboxylate: Similar structure but lacks the methyl group at the 2-position.
Trimethyl 1,2,3-propanetricarboxylate: Another triester with a different substitution pattern.
Uniqueness
Triethyl 2-methyl-1,1,3-propanetricarboxylate is unique due to the presence of the methyl group at the 2-position, which influences its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties .
特性
CAS番号 |
2907-92-8 |
|---|---|
分子式 |
C13H22O6 |
分子量 |
274.31 g/mol |
IUPAC名 |
triethyl 2-methylpropane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C13H22O6/c1-5-17-10(14)8-9(4)11(12(15)18-6-2)13(16)19-7-3/h9,11H,5-8H2,1-4H3 |
InChIキー |
HPIXILNCJXVOLX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C)C(C(=O)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


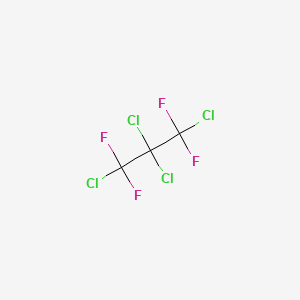
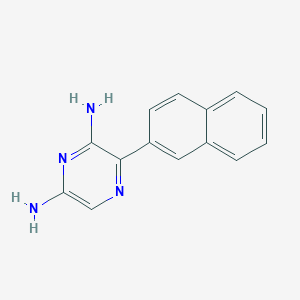

![N-[3,5-bis-(Trifluoromethyl)phenyl]-3,5-dichlorobenzenesulfonamide](/img/structure/B13744698.png)
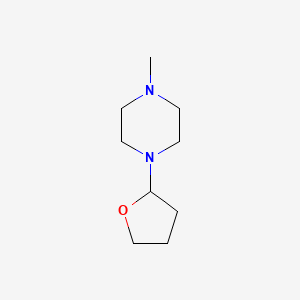
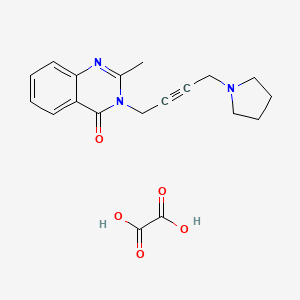
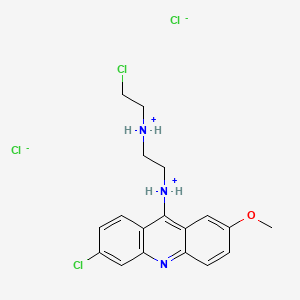



![3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744742.png)
